molecular formula C5H7F2NO2 B1258645 (S)-4,4-Difluoropyrrolidine-2-carboxylic acid CAS No. 52683-81-5

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

Cat. No.: B1258645
CAS No.: 52683-81-5
M. Wt: 151.11 g/mol
InChI Key: ZPBIYZHGBPBZCK-VKHMYHEASA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid (CAS: 52683-81-5) is a fluorinated proline derivative with the molecular formula C₅H₇F₂NO₂ and a molecular weight of 151.11 g/mol. It is widely used in pharmaceutical research, particularly in peptide synthesis and drug discovery, due to its ability to modulate conformational stability and bioavailability . The compound is provided as a research-grade material with a purity exceeding 97% and is stored at 2–8°C to maintain stability. Its synthesis often involves deprotection of intermediates like N-Boc-4,4-difluoro-L-proline, achieving yields up to 98% .

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBIYZHGBPBZCK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200653
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52683-81-5
Record name 4,4-Difluoroproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoroproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.

    Fluorination: The introduction of fluorine atoms is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reaction Conditions: The fluorination reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors to achieve efficient and scalable fluorination.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid has the following characteristics:

  • Molecular Formula : C5H7F2NO2
  • Molecular Weight : 165.11 g/mol
  • CAS Number : 1373255-09-4

This compound contains a pyrrolidine ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position. Its structural features contribute to its reactivity and interactions in biological systems.

Antiviral and Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antiviral and antimicrobial properties. For instance, studies have shown that modifications of the pyrrolidine structure can enhance the efficacy against various pathogens, including resistant strains of bacteria and viruses .

Role in Drug Design

The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique fluorinated structure can influence lipophilicity and biological activity, making it a candidate for designing new therapeutic agents . The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability of drugs.

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis processes. It can act as a chiral auxiliary or a starting material for synthesizing other chiral compounds, which are crucial in developing enantiomerically pure drugs . The use of this compound has been reported to enhance yields and selectivity in various reactions.

Development of Chiral Catalysts

The compound has been explored for its potential use in developing chiral catalysts for organic reactions. Its ability to stabilize certain transition states makes it an attractive candidate for catalysis in asymmetric reactions, thereby facilitating the production of enantiomerically pure compounds .

Anticancer Research

In recent studies, derivatives of this compound have been investigated for their anticancer properties. One notable study demonstrated that specific analogs exhibited cytotoxic effects on breast cancer cell lines comparable to established chemotherapeutic agents . These findings suggest a promising avenue for further research into anticancer therapies.

Chiral Separation Techniques

The compound has also been utilized in chiral separation techniques, which are vital for isolating active pharmaceutical ingredients from racemic mixtures. Recent advancements in high-performance liquid chromatography (HPLC) have highlighted the importance of such separations in ensuring the efficacy and safety of chiral drugs .

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid involves its incorporation into biologically active molecules, where the fluorine atoms can influence the molecule’s interaction with biological targets. The presence of fluorine can enhance binding affinity to enzymes or receptors, alter metabolic pathways, and improve the overall pharmacokinetic profile of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Derivatives with Protecting Groups

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid
  • CAS : 203866-15-3
  • Molecular Formula: C₁₀H₁₅F₂NO₄
  • Molecular Weight : 251.23 g/mol
  • Purity : ≥98.0% (GC/T)
  • Physical Properties : Crystalline powder with a melting point of 122°C .
  • Applications : The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents and serves as a protective intermediate in peptide synthesis. It is a precursor to the parent compound via acid-mediated deprotection .
(S)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic Acid
  • Molecular Weight : 373.36 g/mol (Fmoc-protected derivative: CAS 203866-21-1)
  • Applications : The benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc) groups are used in solid-phase peptide synthesis to prevent undesired side reactions. These derivatives are commercially available at premium prices (e.g., €680.00/g ) .

Salt Forms and Co-Compounds

(S)-4,4-Difluoropyrrolidine-2-carboxylic Acid Hydrochloride
  • CAS : 1588480-37-8
  • Molecular Formula: C₅H₈ClF₂NO₂
  • Molecular Weight : 187.57 g/mol
  • Purity : ≥95%
  • Storage : Requires dry, well-ventilated conditions. The hydrochloride salt improves crystallinity and handling stability compared to the free acid .
This compound Compound with 2,2,2-Trifluoroacetic Acid (1:1)
  • CAS : 1373255-09-4
  • Molecular Formula: C₇H₈F₅NO₄
  • Molecular Weight : 265.14 g/mol
  • Hazards : Includes H302 (harmful if swallowed) and H315 (skin irritation). Requires storage at room temperature, contrasting with the refrigerated free acid .

Key Findings and Research Insights

Synthetic Utility : The Boc-protected derivative is a critical intermediate, enabling efficient large-scale synthesis of the parent compound .

Solubility and Stability : Salt forms (e.g., hydrochloride, trifluoroacetate) enhance aqueous solubility but introduce handling hazards (e.g., H302 warnings) .

Economic Factors: Boc- and Fmoc-protected derivatives command higher prices due to their specialized roles in peptide chemistry, while the free acid is primarily a research tool .

Safety Profiles : The trifluoroacetic acid salt requires stringent safety protocols compared to the free acid, emphasizing the trade-off between solubility and safety .

Biological Activity

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid, also known as EVT-351339, is a fluorinated derivative of pyrrolidine with significant implications in medicinal chemistry. Its unique structure, featuring two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position, enhances its metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug development.

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 156.10 g/mol

The introduction of fluorine atoms is known to influence the compound's interactions within biological systems, particularly affecting hydrogen bonding and steric factors, which can enhance binding affinities to biological targets.

Synthesis

This compound can be synthesized from (S)-pyrrolidine-2-carboxylic acid through electrophilic fluorination reactions. Common reagents include Selectfluor or N-fluorobenzenesulfonimide in solvents like acetonitrile or dichloromethane. The synthesis process can be optimized using continuous flow reactors for large-scale production.

The primary mechanism of action for this compound involves its incorporation into peptides and proteins. The fluorination alters the conformation and stability of these biomolecules, potentially enhancing their biological activity. Studies suggest that the dual fluorination improves metabolic stability and influences interactions with various biological targets.

Pharmacological Applications

  • Inhibitory Activity : The compound has shown promising results as an inhibitor of fibroblast activation protein (FAP), which is overexpressed in various tumors. Research indicates that fluorinated analogs exhibit enhanced enzymatic inhibitory activity against FAP compared to non-fluorinated counterparts .
  • Theranostic Applications : In vivo studies have demonstrated that radiolabeled derivatives of this compound can selectively accumulate in FAP-positive tumors. This property is leveraged for diagnostic imaging and potential therapeutic applications in oncology .

Case Study 1: Tumor Imaging with FAPI-04

A study involving the use of a quinoline-based theranostic ligand (FAPI-04) demonstrated that compounds derived from this compound exhibited high tumor accumulation in PET imaging studies. The maximum standardized uptake values (SUV) were significantly higher in tumor tissues compared to normal tissues, indicating the compound's potential for targeted cancer therapy .

Case Study 2: Pharmacokinetics and Biodistribution

Research on the biodistribution of radiolabeled compounds revealed that this compound derivatives had favorable pharmacokinetic profiles with rapid clearance from the bloodstream and high contrast imaging capabilities in PET scans. This suggests a low background activity which is advantageous for clinical imaging applications .

Data Table: Summary of Biological Activities

Activity Description References
Enzymatic InhibitionEnhanced inhibitory activity against FAP due to fluorination
Tumor AccumulationHigh accumulation in FAP-positive tumors observed during PET imaging
Metabolic StabilityImproved metabolic stability compared to non-fluorinated analogs
PharmacokineticsRapid clearance from blood with low background activity in imaging studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-4,4-Difluoropyrrolidine-2-carboxylic acid, and how are protecting groups utilized in its synthesis?

  • Methodological Answer : The compound is typically synthesized via fluorination of pyrrolidine precursors. A tert-butoxycarbonyl (Boc) group is often used to protect the amine during synthesis, as seen in derivatives like (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (CAS 203866-15-3) . Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Post-fluorination, acidic hydrolysis removes the Boc group, yielding the free carboxylic acid. Key steps include chiral resolution to maintain the (S)-configuration, often via enzymatic methods or chiral HPLC .

Q. How is the purity and stereochemical integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS for mass confirmation. Stereochemical integrity is verified via chiral HPLC or polarimetry. Manufacturers like Fujifilm Wako provide spectral data (e.g., 1^1H NMR, 13^{13}C NMR, and IR) for batch-specific validation . Absolute configuration can be confirmed by X-ray crystallography of intermediates, as demonstrated in studies on related pyrrolidine derivatives .

Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water or moisture, as some fluorinated compounds release HF upon hydrolysis. Store at room temperature in airtight containers under inert gas (e.g., argon) to prevent degradation . In case of exposure, follow emergency measures outlined in SDS (e.g., rinsing eyes with water for 15 minutes, seeking medical attention for ingestion) .

Advanced Research Questions

Q. How do the difluoro substituents influence the compound’s physicochemical properties and interactions in biological systems?

  • Methodological Answer : The difluoro groups enhance metabolic stability by reducing oxidative metabolism and increase lipophilicity (logP), improving membrane permeability. Computational methods like molecular dynamics simulations can predict binding affinities to targets (e.g., proteases or kinases). For example, fluorination in similar pyrrolidine derivatives improves inhibitory potency against enzymes like DPP-4 by stabilizing electronegative active sites .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. To address this:

  • Perform rigorous batch characterization (e.g., 19^{19}F NMR to confirm fluorination completeness).
  • Use chiral columns to isolate enantiomers and test their individual activities .
  • Validate biological assays with positive controls (e.g., commercially available reference standards from LGC Standards) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid

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